molecular formula C5H9N3O B582085 2-(4-Amino-1H-pyrazol-1-yl)ethanol CAS No. 948571-47-9

2-(4-Amino-1H-pyrazol-1-yl)ethanol

Cat. No.: B582085
CAS No.: 948571-47-9
M. Wt: 127.147
InChI Key: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)ethanol is an organic compound with the molecular formula C5H9N3O. It is characterized by the presence of a pyrazole ring substituted with an amino group and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(4-Amino-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C5H8N4O
  • Molecular Weight: 140.15 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases, which are crucial in signaling pathways related to cancer progression and other diseases. For instance, it has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), particularly the T790M mutation associated with resistance to first-line therapies like gefitinib and erlotinib .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds, including this compound, exhibit antibacterial properties against various strains, suggesting potential applications in treating infections .
  • Antiparasitic Effects : Research has demonstrated that pyrazole derivatives can target specific enzymes in parasites, indicating that this compound might also have activity against malaria and other parasitic infections .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Target/Organism Efficacy Reference
EGFR InhibitionMutant T790M in cancer cellsSignificant inhibition observed
AntibacterialVarious bacterial strainsModerate activity
AntiparasiticMalaria parasitesPotent inhibition of PfATP4
CytotoxicityCancer cell linesDose-dependent effects

Case Study 1: EGFR Inhibition

A study focused on the efficacy of this compound as an EGFR inhibitor showed that it could effectively reduce cell proliferation in models expressing the T790M mutation. The compound was tested alongside established inhibitors, revealing its potential as a therapeutic agent for resistant cancer types.

Case Study 2: Antimicrobial Activity

In a comparative analysis against common pathogens, derivatives of pyrazole including this compound were evaluated for their antibacterial properties. Results indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting further investigation into its application as an antibiotic.

Case Study 3: Antiparasitic Activity

Research involving malaria models demonstrated that this compound could inhibit PfATP4, a critical enzyme in Plasmodium species. The compound showed promising results in reducing parasitemia in infected mice, highlighting its potential as a new antimalarial drug candidate.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQLNAAVMSWBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651478
Record name 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948571-47-9
Record name 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-nitro-1H-pyrazol-1-yl)ethanol (9.12 g, 58.07 mmol) in EtOAc (20 mL, degassed) and EtOH (60 mL, degassed), PtO2 (1.13 g, 5.81 mmol) was added and the reaction mixture was stirred at rt under a H2-atmosphere for 18 h. The mixture was diluted with EtOH, filtered over celite and the filter cake was rinsed with EtOH. The filtrate was concentrated to obtain 2-(4-amino-1H-pyrazol-1-yl)ethanol as a red oil, which was used in the next step without further purification. LC-MS conditions A: tR=0.14 min, [M+H]+=128.24.
Quantity
9.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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